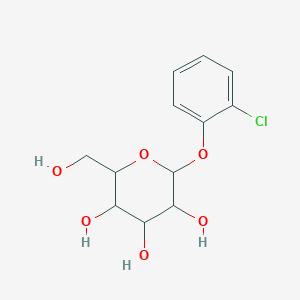

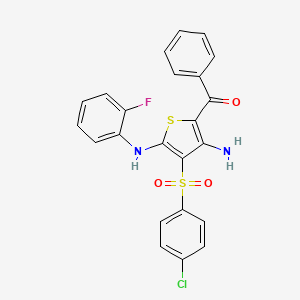

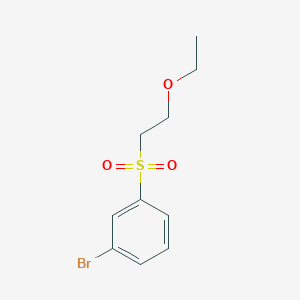

2-(naphthalen-1-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(naphthalen-1-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the B-cell receptor signaling pathway. This pathway is crucial for the survival and proliferation of B cells, which play a key role in the immune response. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), and multiple myeloma (MM).

Scientific Research Applications

Chemosensing Applications

One study delves into naphthoquinone-based chemosensors for transition metal ions, showcasing the synthesis and characterization of compounds with remarkable selectivity towards Cu2+ ions. This research highlights the potential of naphthalene derivatives in developing sensitive and selective chemosensors for metal ion detection (Gosavi-Mirkute et al., 2017).

Anti-Parkinson's Screening

Another study focuses on the synthesis of novel acetamide derivatives for anti-Parkinson's activity. These compounds were evaluated for their free radical scavenging activity and in vivo anti-Parkinson's screening, indicating significant potential in Parkinson's disease treatment (Gomathy et al., 2012).

Catalysis and Synthesis

Research on nano magnetite as a catalyst for the synthesis of certain naphthalene derivatives under ultrasound irradiation presents an efficient method for producing compounds with potential applications in various fields, including medicinal chemistry and material science (Mokhtary & Torabi, 2017).

Conducting Polymers

A study on conducting polymers derived from low oxidation potential monomers based on pyrrole illustrates the synthesis of polymers with stable conducting forms. These findings are crucial for the development of materials for electronic applications (Sotzing et al., 1996).

properties

IUPAC Name |

2-naphthalen-1-yl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c25-22(14-18-8-5-7-17-6-1-2-9-20(17)18)23-15-21(19-10-13-26-16-19)24-11-3-4-12-24/h1-2,5-10,13,16,21H,3-4,11-12,14-15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJXJOAKQWPFHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(naphthalen-1-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B2648494.png)

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648502.png)